7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Description
7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolopyridine core fused at the [3,2-b] positions, with a bromine substituent at position 7 and a carboxylic acid group at position 3. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-10-6-4(8(12)13)3-11-7(5)6/h1-3,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYFBRUQNGMLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its unique structural characteristics, including a bromine atom at the 7-position and a carboxylic acid group at the 3-position, contribute to its biological activity and interactions with various molecular targets.
Chemical Structure and Properties
- Molecular Formula : C₈H₅BrN₂O₂
- Molecular Weight : 227.04 g/mol
- CAS Number : 1190313-03-1
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 227.04 g/mol |
| Boiling Point | Not specified |
| Solubility | High |
| Log P (octanol/water) | 1.09 |
Anticancer Properties
Research indicates that 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid exhibits notable anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation and survival. Notably, it has shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Case Study: FGFR Inhibition
In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis. The mechanism of action involves modulation of signaling pathways associated with cell growth and survival. Specifically, FGFR inhibition leads to reduced tumor cell proliferation and increased apoptosis, indicating strong potential for therapeutic applications in oncology .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for further pharmacological exploration. The interaction studies involving this compound have focused on its binding affinity with various biological targets, influencing their activity and providing insights into its mechanism of action.
The biological activity of 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be attributed to its ability to interact with specific enzymes and receptors. These interactions are critical for understanding its therapeutic effects. Techniques such as surface plasmon resonance or isothermal titration calorimetry could provide detailed insights into these interactions, aiding in the design of more effective derivatives with improved pharmacological profiles .
Synthesis Methods
Several synthesis methods have been reported for producing 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. These methods highlight the versatility and synthetic accessibility of this compound for research and development purposes.
Comparison with Similar Compounds
Structural Analogues: Brominated Pyrrolopyridine Derivatives
Key Comparisons :
- Positional Effects : Bromine at position 5 (pyrrolo[3,2-b]pyridine) vs. 7 (target compound) alters electronic distribution. The larger 7-bromo substituent may increase steric hindrance, affecting binding affinity in biological systems .
- Fusion Patterns : Pyrrolo[2,3-b]pyridine derivatives (e.g., ) exhibit distinct reactivity due to differing nitrogen positions, influencing solubility and synthetic accessibility .
Functional Group Variations: Methoxy, Chloro, and Methyl Derivatives
Key Comparisons :
- Electronic Effects : Bromine (electron-withdrawing) at C7 may reduce electron density at the carboxylic acid group, altering acidity compared to methoxy (electron-donating) analogs .
- Biological Implications: Chlorothieno derivatives () demonstrate enhanced bioactivity due to chlorine’s electronegativity, suggesting brominated analogs like the target compound could exhibit similar trends .
Heterocyclic Analogues: Pyrazolo and Thieno Systems
Q & A
Basic: What are the common synthetic routes for 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves bromination of a pyrrolopyridine precursor followed by carboxylation or functional group interconversion. A key step is regioselective bromination using N-bromosuccinimide (NBS) in solvents like DMF or DMSO under controlled temperatures (0–25°C) to avoid over-bromination . Carboxylic acid introduction may employ formylation (Vilsmeier-Haack reagent) followed by oxidation or direct carboxylation via lithiation and CO₂ quenching . Optimization focuses on yield (monitored by LCMS) and purity (≥95%), achieved through iterative adjustments of stoichiometry, solvent polarity, and temperature gradients .
Advanced: How can regioselectivity challenges in bromination and carboxylation be addressed during synthesis?
Regioselectivity is influenced by electronic and steric factors. Bromination at the 7-position is favored due to the electron-rich nature of the pyrrole ring, but competing reactions (e.g., 5-bromo byproducts) may arise. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., THP-protected amines) can enhance selectivity . For carboxylation, transient protection of reactive positions (e.g., using Boc groups) ensures functionalization at C-3. Post-reaction deprotection under acidic conditions (TFA) yields the target compound .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- NMR : H NMR identifies aromatic protons (δ 7.5–8.5 ppm for pyridine H; δ 6.8–7.2 ppm for pyrrole H) and bromine’s deshielding effect. C NMR confirms the carboxylic acid (δ ~170 ppm) .
- LCMS/HPLC : Monitors molecular ion peaks ([M+H]⁺ ≈ 255 m/z) and purity (>97% by reverse-phase HPLC) .
- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) .
Advanced: How can contradictory data on biological activity (e.g., kinase inhibition vs. no activity) be resolved?
Contradictions often arise from assay conditions (e.g., ATP concentration, pH) or compound stability. Methodological solutions include:
- Dose-response curves : Validate activity thresholds (IC₅₀) across multiple replicates.
- Metabolic stability assays : Test degradation in liver microsomes to rule out false negatives .
- Crystallography : Resolve binding modes to kinases (e.g., JAK2) and compare with inactive analogs .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound in kinase inhibition?
- Core modifications : Replace Br with Cl, I, or CF₃ to assess steric/electronic effects on binding .
- Carboxylic acid bioisosteres : Substitute with tetrazoles or acyl sulfonamides to improve solubility or affinity .
- Fragment-based design : Merge with pyrazolo[4,3-c]pyridine fragments (e.g., from ) to enhance selectivity .
Basic: How is the carboxylic acid functionalized for conjugation or prodrug development?
- Esterification : React with methanol/H₂SO₄ to form methyl esters, improving cell permeability .
- Amide coupling : Use EDC/HOBt with amines (e.g., piperidine) to generate prodrugs or bioconjugates .
- Salt formation : Neutralize with NaOH for improved aqueous solubility in biological assays .
Advanced: What computational methods predict reactivity and binding affinity for this compound?
- Docking studies (AutoDock Vina) : Simulate interactions with kinase ATP pockets, guided by crystal structures (PDB: 4U5J) .
- QM/MM simulations : Model bromine’s electron-withdrawing effects on reaction intermediates .
- ADMET prediction (SwissADME) : Forecast pharmacokinetics (e.g., logP ≈ 2.1) and toxicity alerts .
Basic: How are purification challenges addressed, particularly for scale-up?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes brominated impurities .
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (mp: ~270°C) .
- SCALE-UP : Replace batch reactions with flow chemistry for consistent yields (>80%) .
Advanced: What are the stability concerns under varying storage conditions?
- Light sensitivity : Bromine may undergo photolytic cleavage; store in amber vials at -20°C .
- Hydrolysis : Carboxylic acid forms degrade in basic conditions; lyophilize and store under N₂ .
- Long-term stability : Accelerated aging tests (40°C/75% RH for 6 months) confirm integrity via LCMS .
Advanced: How does the bromine substituent participate in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Br at C-7 serves as a handle for palladium-catalyzed couplings. Optimized conditions:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
